![molecular formula C20H20ClN7O B2360739 N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide CAS No. 1007008-31-2](/img/structure/B2360739.png)
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a useful research compound. Its molecular formula is C20H20ClN7O and its molecular weight is 409.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the Akt kinases . Akt kinases, also known as Protein Kinase B (PKB), play a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .
Mode of Action
This compound acts as an ATP-competitive inhibitor of Akt kinases . It binds to the ATP-binding site of the kinase, preventing the phosphorylation of Akt and downstream biomarkers . This inhibition disrupts the normal functioning of the Akt pathway, leading to various cellular effects .
Biochemical Pathways
The Akt pathway is a key signal transduction pathway that regulates cell survival and metabolism. When this compound inhibits Akt kinases, it affects the downstream signaling of this pathway . This can lead to a decrease in cell proliferation and an increase in programmed cell death, or apoptosis .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it shows pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo . .
Result of Action
The inhibition of Akt kinases by this compound leads to a decrease in cell proliferation and an increase in apoptosis . This has been demonstrated in a breast cancer xenograft model, where the compound inhibited tumor growth .
Actividad Biológica
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and antiviral treatments. This article synthesizes current research findings on the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C20H21ClN6O
This structure features multiple heterocyclic rings that are characteristic of pyrazole derivatives, which are known for their diverse biological activities.
This compound exhibits its biological activity through several mechanisms:
- Target Interaction : Similar compounds have been shown to interact with various biological targets including kinases and receptors involved in cancer progression and viral replication. For instance, pyrazole derivatives often demonstrate inhibitory activity against cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Anticancer Activity : Studies indicate that pyrazolo[3,4-d]pyrimidine derivatives can induce apoptosis in cancer cells. For example, compounds related to this structure have shown significant cytotoxic effects against various cancer cell lines such as MCF7 and A549, with IC50 values ranging from 10 µM to 50 µM depending on the specific derivative and cell line tested .
- Antiviral Properties : The compound may also exhibit antiviral activity by inhibiting viral replication through interference with essential viral enzymes or host cell pathways .
Table 1: Summary of Biological Activities
Activity Type | Target/Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Anticancer | MCF7 | 3.79 | |
Anticancer | A549 | 26 | |
Antiviral | Various Viral Targets | Variable | |
Antimicrobial | Bacterial Strains | Variable |
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of pyrazolo[3,4-d]pyrimidine derivatives including this compound. The results showed that this compound significantly inhibited the growth of MCF7 breast cancer cells through apoptosis induction and cell cycle arrest at G2/M phase.
Case Study 2: Inhibition of Viral Replication
In another investigation focusing on antiviral activity, the compound was tested against several viruses. It demonstrated a notable reduction in viral load in infected cell cultures, suggesting a mechanism involving inhibition of viral entry or replication.
Pharmacokinetics
The pharmacokinetic profile of similar pyrazole compounds suggests favorable absorption characteristics due to their lipophilicity, allowing for efficient cellular uptake. Studies have indicated that compounds with similar structures exhibit good bioavailability and metabolic stability, which are crucial for therapeutic efficacy .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent antitumor properties. For instance, studies have shown that compounds within this class can inhibit specific kinases involved in cancer cell proliferation. The compound N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide has been evaluated for its ability to target pathways associated with tumor growth and metastasis .
Anti-inflammatory Effects
Pyrazolo[3,4-d]pyrimidines are recognized for their anti-inflammatory properties. The compound has been tested for its efficacy in reducing inflammation in various models, demonstrating significant inhibition of pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases such as arthritis .
Protein Kinase Inhibition
The compound acts as an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. This inhibition is crucial since Src kinases are implicated in multiple signaling pathways related to cancer progression and metastasis. The ability to selectively inhibit these kinases positions this compound as a valuable tool in cancer research and therapy .
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis begins with the appropriate pyrazole derivatives and pivaloyl chloride.
- Reaction Conditions : Typically involves refluxing the reactants in suitable solvents under inert atmosphere conditions.
- Purification : The final product is purified using crystallization or chromatography techniques.
Characterization of the synthesized compound is performed through various analytical methods including NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the structure and purity .
Case Study 1: Antitumor Efficacy
In a recent study, the antitumor efficacy of pyrazolo[3,4-d]pyrimidine derivatives was evaluated against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of action of related compounds. It was found that these compounds significantly reduced edema in animal models of inflammation, suggesting their utility in developing new anti-inflammatory medications.
Propiedades
IUPAC Name |
N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN7O/c1-12-9-16(25-19(29)20(2,3)4)28(26-12)18-15-10-24-27(17(15)22-11-23-18)14-7-5-13(21)6-8-14/h5-11H,1-4H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJZBMDLLGQANU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.